
3-溴-1-丙基-1,2,5,6-四氢吡啶
描述
3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine (3-BPPT) is a synthetic compound used in laboratory experiments for its unique properties and potential applications in the medical and pharmaceutical fields. It is a nitrogenous heterocyclic compound, with a five-membered ring structure containing four carbon atoms and one nitrogen atom. 3-BPPT is a colorless, water-soluble, and relatively stable compound. It has a low toxicity and is relatively inexpensive to synthesize.
科学研究应用
生物活性分子合成
3-溴-1-丙基-1,2,5,6-四氢吡啶: 作为合成生物活性分子的关键中间体。其结构在构建具有多种生物活性的复杂天然产物和药物中起着至关重要的作用。 特别是溴原子为通过交叉偶联反应进一步官能化提供了反应位点 .
药理学研究
该化合物被用于药理学研究,以开发新药。四氢吡啶 (THPs),该化合物属于此类,已被研究用于其抗炎和抗癌特性。 已证明在 THP 环体系上引入各种取代基会显着影响其药理特性 .
构效关系 (SAR) 研究
SAR 研究对于理解新化合物的药理学潜力至关重要3-溴-1-丙基-1,2,5,6-四氢吡啶 可以被修饰以产生衍生物,这些衍生物有助于阐明化学结构和生物活性之间的关系,特别是在抗炎和抗癌剂的背景下 .
神经化学研究
由于 THPs 与神经递质的结构相似性,3-溴-1-丙基-1,2,5,6-四氢吡啶 可用于神经化学研究,合成可以与神经受体相互作用或影响神经化学途径的类似物,从而可能导致治疗神经系统疾病的新方法 .
材料科学
在材料科学中,该化合物可用于合成有机电子材料。 溴原子的存在允许创建可以用作电子器件中的半导体或导体的聚合物或小分子 .
化学生物学
化学生物学家可以使用3-溴-1-丙基-1,2,5,6-四氢吡啶 探测生物系统。 通过将该化合物掺入更大的生物分子中,研究人员可以在分子水平上研究生物过程,例如酶-底物相互作用或信号转导途径 .
环境化学
该化合物的衍生物可能被研究其在环境化学中的作用,例如开发用于检测污染物的传感器或合成可以帮助环境修复的材料 .
农业化学
在农业化学中,3-溴-1-丙基-1,2,5,6-四氢吡啶 可用于创建新型杀虫剂或除草剂。 溴官能团允许合成可以破坏害虫或杂草生命周期的化合物,为开发更有效的农业化学品提供了潜在途径 .
作用机制
Target of Action
The primary targets of similar compounds are often receptors or enzymes in the body. These targets play crucial roles in various biological processes, including signal transduction, metabolism, and cell growth .
Mode of Action
The compound might interact with its targets by binding to active sites, causing conformational changes that affect the target’s function .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. For example, it might inhibit or activate enzymes, leading to changes in metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size could influence how well the compound is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It might cause changes in cell signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with hexokinase II (HK2) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH), which are key enzymes in the glycolysis pathway . The compound inhibits these enzymes, leading to a decrease in glycolytic flux and ATP production. This inhibition can result in enhanced cellular ATP depletion and glucose uptake inhibition, particularly in cancer cells .
Cellular Effects
The effects of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine on various types of cells and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis, especially when used in combination with mTOR inhibitors like rapamycin . The compound influences cell function by depleting cellular ATP levels and inhibiting glucose uptake, which can lead to cell death. Additionally, 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine affects cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine exerts its effects through several mechanisms. It binds to and inhibits hexokinase II (HK2) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH), leading to a reduction in glycolytic flux . This inhibition results in decreased ATP production and increased cellular stress, ultimately inducing apoptosis in cancer cells. The compound also affects gene expression by modulating the activity of transcription factors involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine change over time. The compound is hydrolyzed by intracellular esterases to 3-bromopyruvate (3-BrPA), which is the active form . The stability and degradation of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine are crucial factors in its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for extended periods, leading to sustained inhibition of glycolysis and ATP depletion .
Dosage Effects in Animal Models
The effects of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit glycolysis and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, it may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm to the animal .
Metabolic Pathways
3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine is involved in several metabolic pathways, primarily glycolysis. It interacts with enzymes such as hexokinase II (HK2) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH), leading to a decrease in glycolytic flux . The compound also affects metabolic flux and metabolite levels, resulting in altered cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine within cells and tissues are mediated by various transporters and binding proteins. The compound is cell-permeable and can be efficiently taken up by cells . Once inside the cell, it is hydrolyzed to 3-bromopyruvate (3-BrPA), which exerts its biochemical effects. The distribution of the compound within tissues depends on factors such as tissue permeability and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine is primarily in the cytoplasm, where it interacts with glycolytic enzymes . The compound does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles. Its activity and function are mainly confined to the cytoplasm, where it inhibits glycolysis and induces apoptosis in cancer cells .
属性
IUPAC Name |
5-bromo-1-propyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN/c1-2-5-10-6-3-4-8(9)7-10/h4H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLQTCQRSCCGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC=C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531976.png)
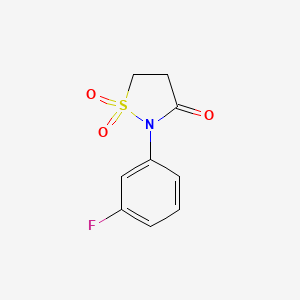


![(2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1531983.png)
![2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride](/img/structure/B1531984.png)
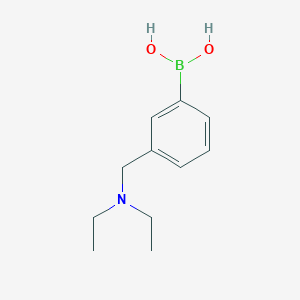
![{4-[Acetyl(methyl)amino]phenoxy}acetic acid](/img/structure/B1531987.png)
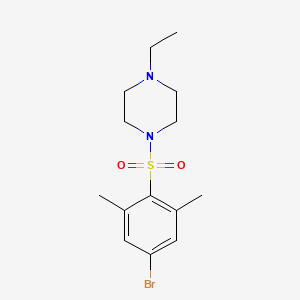
![methyl({3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531992.png)
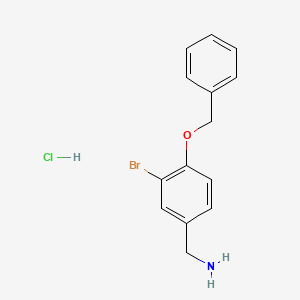
![2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1531995.png)
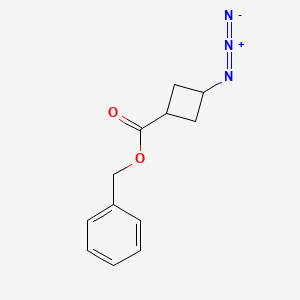
![tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1531998.png)
